
N-(4-indazol-1-ylphenyl)hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-indazol-1-ylphenyl)hexanamide is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). It was first synthesized in the 1990s by GlaxoSmithKline as a potential treatment for metabolic disorders such as diabetes and obesity. However, it was later found to have potential applications in various fields, including sports medicine, cancer research, and neuroscience.
Wirkmechanismus
N-(4-indazol-1-ylphenyl)hexanamide works by activating PPARδ, a nuclear receptor that regulates gene expression. PPARδ activation leads to increased fatty acid oxidation, improved glucose metabolism, and enhanced mitochondrial biogenesis. This results in improved endurance and lipid metabolism in sports medicine, inhibition of cancer cell growth in cancer research, and improved cognitive function in neuroscience.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In sports medicine, it improves endurance by increasing fatty acid oxidation and improving glucose metabolism. It also improves lipid metabolism by increasing HDL cholesterol and decreasing LDL cholesterol. In cancer research, it inhibits cancer cell growth by inducing apoptosis and inhibiting angiogenesis. In neuroscience, it improves cognitive function and memory by increasing mitochondrial biogenesis and reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-indazol-1-ylphenyl)hexanamide has several advantages and limitations for lab experiments. Its selective activation of PPARδ makes it a useful tool for studying the role of PPARδ in various biological processes. However, its potential performance-enhancing effects in sports medicine and its potential toxicity in high doses limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(4-indazol-1-ylphenyl)hexanamide. In sports medicine, further studies are needed to determine its long-term effects on endurance and lipid metabolism. In cancer research, it has potential as a therapeutic agent for various types of cancer, and further studies are needed to determine its efficacy and safety. In neuroscience, it has potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's, and further studies are needed to determine its effectiveness in these conditions.
In conclusion, this compound is a chemical compound with potential applications in various fields. Its selective activation of PPARδ makes it a useful tool for studying biological processes, and its potential applications in sports medicine, cancer research, and neuroscience make it an exciting area of research. However, further studies are needed to determine its long-term effects and safety in various applications.
Synthesemethoden
The synthesis of N-(4-indazol-1-ylphenyl)hexanamide involves the reaction between 4-bromo-1-butanol and 4-(p-toluenesulfonyl)phenylhydrazine to form 4-(4-(p-toluenesulfonyl)phenyl)butan-1-ol. This intermediate is then reacted with hexanoyl chloride in the presence of triethylamine to form N-(4-(p-toluenesulfonyl)phenyl)hexanamide. Finally, the p-toluenesulfonyl group is removed using sodium hydroxide to obtain this compound.
Wissenschaftliche Forschungsanwendungen
N-(4-indazol-1-ylphenyl)hexanamide has been extensively studied for its potential applications in various fields. In sports medicine, it has been found to enhance endurance and improve lipid metabolism, making it a potential performance-enhancing drug. In cancer research, it has been shown to inhibit the growth of various cancer cells, including breast and prostate cancer cells. In neuroscience, it has been found to improve cognitive function and memory.
Eigenschaften
IUPAC Name |
N-(4-indazol-1-ylphenyl)hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-2-3-4-9-19(23)21-16-10-12-17(13-11-16)22-18-8-6-5-7-15(18)14-20-22/h5-8,10-14H,2-4,9H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBNSHUWRLHOPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1=CC=C(C=C1)N2C3=CC=CC=C3C=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

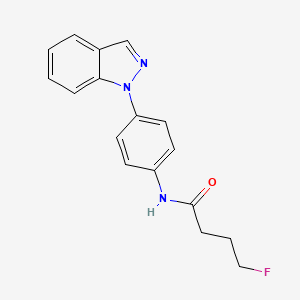
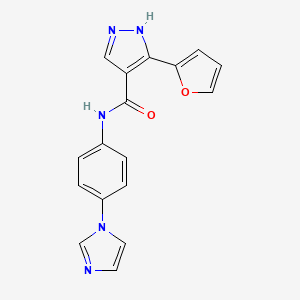

![N-[4-(4,5-dimethylimidazol-1-yl)phenyl]-5-(furan-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B7434258.png)
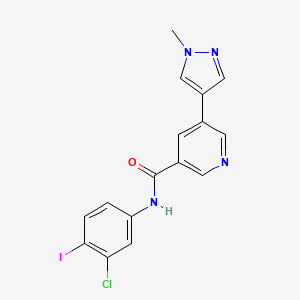
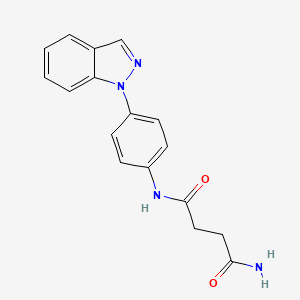
![4-N-[3-[(2-fluorophenyl)methyl]-1,3-thiazol-2-ylidene]pyridine-2,4-dicarboxamide](/img/structure/B7434278.png)
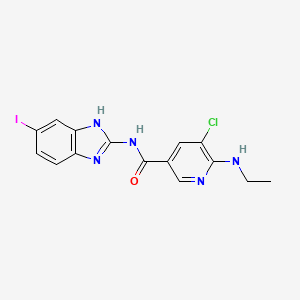
![3-[6-[(2,5-Dimethylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid](/img/structure/B7434296.png)
![3-[6-[(5-Propan-2-ylpyridin-2-yl)amino]hexanoylamino]propanoic acid](/img/structure/B7434298.png)
![N-[3-chloro-4-(2-methylpropylcarbamoyl)phenyl]-5-iodopyridine-3-carboxamide](/img/structure/B7434303.png)
![Methyl 1-[2-(4-pyridin-4-ylimidazol-1-yl)acetyl]piperidine-4-carboxylate](/img/structure/B7434320.png)
![3-[6-[[6-Methyl-4-(trifluoromethyl)pyridin-2-yl]amino]hexanoylamino]propanoic acid](/img/structure/B7434335.png)
![tert-butyl N-[3-(2-chloropropanoylamino)-2,2-difluoropropyl]carbamate](/img/structure/B7434338.png)